Enhanced Lipophilicity and Solubility Profile Relative to Phenylalanine and 3-(2-Thienyl)alanine
The presence of the 5-methyl group significantly increases the compound's lipophilicity compared to its parent structure and phenylalanine. This is evidenced by a predicted partition coefficient (LogP) of approximately 1.2, compared to -1.1 for phenylalanine and ~0.9 for 3-(2-thienyl)alanine [1]. This increased hydrophobicity translates directly into its solubility profile, with a measured solubility in DMSO of >25 mg/mL, a key practical consideration for assay development .
| Evidence Dimension | Lipophilicity (LogP) & Solubility |
|---|---|
| Target Compound Data | Predicted LogP ~1.2; DMSO solubility >25 mg/mL |
| Comparator Or Baseline | Phenylalanine (LogP ~ -1.1); 3-(2-Thienyl)alanine (LogP ~0.9) |
| Quantified Difference | LogP increase of ~2.3 units vs. Phenylalanine, ~0.3 units vs. 3-(2-Thienyl)alanine |
| Conditions | Computational prediction (LogP); Vendor-reported experimental solubility in DMSO |
Why This Matters
Enhanced lipophilicity and favorable organic solubility are critical for peptide synthesis and formulation, reducing the need for harsh solvents and improving compatibility with non-aqueous reaction conditions.
- [1] PubChem. Predicted LogP for 3-(5-Methyl-2-thienyl)alanine, 3-(2-thienyl)alanine, and phenylalanine. View Source
